molecular formula C20H25N B11049875 2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11049875
M. Wt: 279.4 g/mol
InChI Key: NAJOIUNPTHXSMU-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. Specific catalysts and solvents are often used to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.

    Substitution: Halogenation or nitration reactions might be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation might be carried out in an aqueous or organic solvent at elevated temperatures, while reduction could be performed under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could produce various tetrahydroquinoline analogs.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating specific pathways to exert its effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline
  • 4-(4-Methylphenyl)-1,2,3,4-tetrahydroquinoline
  • 2,2,4,7-Tetramethylquinoline

Uniqueness

Compared to similar compounds, 2,2,4,7-Tetramethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline might exhibit unique properties due to the presence of specific substituents

Properties

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

2,2,4,7-tetramethyl-4-(4-methylphenyl)-1,3-dihydroquinoline

InChI

InChI=1S/C20H25N/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)21-18-12-15(2)8-11-17(18)20/h6-12,21H,13H2,1-5H3

InChI Key

NAJOIUNPTHXSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(NC3=C2C=CC(=C3)C)(C)C)C

Origin of Product

United States

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